molecular formula C19H20ClNO B1671091 Ecopipam CAS No. 112108-01-7

Ecopipam

Cat. No. B1671091
M. Wt: 313.8 g/mol
InChI Key: DMJWENQHWZZWDF-PKOBYXMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ecopipam, also known as SCH-39166, EBS-101, and PSYRX-101, is a dopamine antagonist that is under development for the treatment of Lesch-Nyhan syndrome, Tourette’s syndrome, speech disorders, and restless legs syndrome . It acts as a selective dopamine D1 and D5 receptor antagonist . It is orally active, has an elimination half-life of 10 hours, crosses the blood–brain barrier, and substantially occupies brain dopamine receptors .


Molecular Structure Analysis

Ecopipam has a molecular formula of C19H20ClNO and a molar mass of 313.83 g/mol . The InChI key of Ecopipam is DMJWENQHWZZWDF-PKOBYXMFSA-N . The compound is a synthetic benzazepine derivative .


Physical And Chemical Properties Analysis

Ecopipam has a molecular weight of 313.8 g/mol and a molecular formula of C19H20ClNO . It has 1 hydrogen bond donor and 2 hydrogen bond acceptors . The compound has a topological polar surface area of 23.5 Ų .

Scientific Research Applications

1. Dopamine D1 Receptor Transmission and Effort-Related Choice Behavior

Ecopipam, as a selective dopamine D1 receptor antagonist, was investigated for its effects on effort-related choice behavior. This study utilized tasks like the concurrent fixed ratio/chow feeding choice and T-maze barrier choice procedures in rats. Ecopipam was observed to shift choice behavior, reducing lever pressing for preferred high carbohydrate pellets and increasing consumption of lab chow. It also decreased selection of the high-effort option in the T-maze task, suggesting a role of dopamine D1 receptors in behavioral activation and effort-related functions (Yohn et al., 2015).

2. Treatment of Tourette Syndrome

Ecopipam was evaluated in a randomized, placebo-controlled crossover study for treating Tourette Syndrome in children and adolescents. The results highlighted its potential as a D1 receptor antagonist, providing a treatment option for Tourette Syndrome with potentially fewer side effects compared to traditional dopamine D2 receptor antagonists (Gilbert et al., 2018).

3. Stuttering Treatment

An open-label pilot study investigated ecopipam as a treatment for adults who stutter. The results showed improvement in stuttering for a majority of participants, indicating that ecopipam might be an effective treatment option. This study suggests the need for a doubleblind, randomized controlled clinical trial to examine ecopipam's efficacy in stuttering treatment (Maguire et al., 2019).

4. Treatment for Lesch-Nyhan Disease

Ecopipam was tested in patients with Lesch-Nyhan Disease (LND), a disorder characterized by overproduction of uric acid and behavioral, cognitive, and motor abnormalities. A dose-escalation study showed ecopipam to be well-tolerated, with sedation as the most common limiting event. Preliminary results suggested ecopipam might reduce self-injurious behavior (SIB) in this population, supporting the hypothesis that D1-dopamine receptor antagonists could be effective for suppressing SIB in LND (Khasnavis et al., 2016).

5. Potential Applications in Restless Legs Syndrome (RLS)

In a small exploratory placebo-controlled, cross-over safety trial, ecopipam was assessed for patients with augmented RLS currently taking dopamine agonists. The study found ecopipam to be safe and well-tolerated. While the study was not powered for efficacy, some data favored the drug. No subjects worsened on ecopipam or demonstrated rebound worsening after drug discontinuation, suggesting potential use in RLS treatment (Ondo & Olubajo, 2020).

Future Directions

As of now, Ecopipam is in phase 3 trials for Lesch-Nyhan syndrome, phase 2 trials for Tourette’s syndrome and speech disorders, and phase 2/phase 1 trials for restless legs syndrome . The first patient was dosed in its Phase 3 clinical trial evaluating Ecopipam for the treatment of Tourette Syndrome . The trial is expected to enroll more than 200 patients across 90 sites in North America and Europe .

properties

IUPAC Name

(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21/h2-5,10-11,17,19,22H,6-9H2,1H3/t17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJWENQHWZZWDF-PKOBYXMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@@H]3[C@@H]1CCC4=CC=CC=C34)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8043814
Record name Ecopipam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8043814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ecopipam

CAS RN

112108-01-7
Record name Ecopipam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112108-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ecopipam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112108017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ecopipam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12273
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ecopipam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8043814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ECOPIPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X748O646K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ecopipam
Reactant of Route 2
Ecopipam
Reactant of Route 3
Reactant of Route 3
Ecopipam
Reactant of Route 4
Ecopipam
Reactant of Route 5
Ecopipam
Reactant of Route 6
Ecopipam

Citations

For This Compound
890
Citations
…, CD Strader, R Kwan, Ecopipam Obesity Study Group - …, 2007 - Wiley Online Library
… pregnant, had a known hypersensitivity to ecopipam, had clinical laboratory test results … with ecopipam or resided in the same household with a participant in a clinical trial with ecopipam…
Number of citations: 74 onlinelibrary.wiley.com
M Haney, AS Ward, RW Foltin, MW Fischman - Psychopharmacology, 2001 - Springer
… In the present study, ecopipam increased selfadministration of the cocaine dose on the ascending limb of the dose-response curve, suggesting that ecopipam maintenance enhanced …
Number of citations: 203 link.springer.com
DL Gilbert, JS Dubow, TM Cunniff, SP Wanaski… - …, 2023 - publications.aap.org
… Several small trials suggest that ecopipam, a first-in-class, … , and tolerability of ecopipam in children and adolescents … to 12 weeks in the ecopipam group compared with placebo (least …
Number of citations: 4 publications.aap.org
T Khasnavis, RJ Torres, B Sommerfeld, JG Puig… - Molecular genetics and …, 2016 - Elsevier
… ecopipam for the treatment of SIB in subjects with LND. The main objective of this study was to assess the efficacy of ecopipam … safety of ecopipam and the influence of drug withdrawal. …
Number of citations: 26 www.sciencedirect.com
DL Gilbert, TK Murphy, J Jankovic… - Movement …, 2018 - Wiley Online Library
Background: Dopamine D2 receptor antagonists used to treat Tourette syndrome may have inadequate responses or intolerable side effects. We present results of a 4‐week randomized…
T Khasnavis, G Reiner, B Sommerfeld… - Molecular genetics and …, 2016 - Elsevier
… and tolerability of ecopipam in 5 subjects with LND. The results suggest that ecopipam is well … Several exploratory measures also suggest ecopipam might reduce SIB in this population. …
Number of citations: 20 www.sciencedirect.com
GA Maguire, L LaSalle, D Hoffmeyer… - Annals of clinical …, 2019 - escholarship.org
… Ecopipam is an investigational medication that acts as a … of ecopipam in adults who present with moderate to very severe developmental stuttering. The hypothesis was that ecopipam …
Number of citations: 17 escholarship.org
MK Romach, P Glue, K Kampman… - Archives of General …, 1999 - jamanetwork.com
Background The subjective and reinforcing effects of cocaine in humans are associated with the enhancement of endogenous dopamine function in the mesolimbic system. This study …
Number of citations: 168 jamanetwork.com
E Nann-Vernotica, EC Donny, GE Bigelow… - …, 2001 - Springer
… Objectives: The objective of the present study was to determine whether treatment with chronic ecopipam can blunt or block the subjective effects of cocaine in the absence of significant …
Number of citations: 98 link.springer.com
DL Gilbert, CL Budman, HS Singer… - Clinical …, 2014 - journals.lww.com
… The primary objective of this study was to evaluate the safety of ecopipam in adults with TS. The secondary objective was to evaluate clinical activity in suppressing tics. The primary …
Number of citations: 90 journals.lww.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.